molecular formula C10H14BrNO2S B1599465 N-Isopropyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-66-2

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1599465
CAS No.: 850429-66-2
M. Wt: 292.19 g/mol
InChI Key: IULLSDDLCCOZFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and isopropyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl 3-bromo-4-methylbenzenesulfonamide
  • N-Ethyl 3-bromo-4-methylbenzenesulfonamide
  • N-Methyl 3-bromo-4-methylbenzenesulfonamide
  • N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-bromo-4-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULLSDDLCCOZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428440
Record name N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-66-2
Record name N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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